N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide
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Overview
Description
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves several steps:
Hydrolysis of Ethyl 5-amino-1H-pyrazole-4-carboxylates: This step involves the conversion of ethyl 5-amino-1H-pyrazole-4-carboxylates to the corresponding carboxylic acids.
Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Treatment with Substituted Anilines: The final step involves treating the oxazinones with substituted anilines to obtain the desired pyrazolo[3,4-d]pyrimidine derivatives.
Chemical Reactions Analysis
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide undergoes various chemical reactions:
Scientific Research Applications
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide has several scientific research applications:
Cancer Research: This compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Biological Studies: It is used in various biological studies to understand its effects on cell growth and apoptosis.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide involves inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their structural framework.
Thioglycoside Derivatives: These derivatives have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against CDK2 .
Properties
Molecular Formula |
C24H20N8O4 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C24H20N8O4/c1-13-4-7-18(10-14(13)2)30-21-19(12-25-30)23(34)28-24(27-21)31-20(11-15(3)29-31)26-22(33)16-5-8-17(9-6-16)32(35)36/h4-12H,1-3H3,(H,26,33)(H,27,28,34) |
InChI Key |
GLRVEWRNFKHZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C |
Origin of Product |
United States |
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